molecular formula C11H6ClN3O2 B13657794 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid

4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid

Cat. No.: B13657794
M. Wt: 247.64 g/mol
InChI Key: ADHVTPHYUVGRJP-UHFFFAOYSA-N
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Description

4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the imidazoquinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroaniline with glyoxal in the presence of ammonium acetate to form the imidazoquinoxaline core. The resulting intermediate is then chlorinated at the 4th position using thionyl chloride or phosphorus oxychloride. Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile scaffold in drug design and material science .

Properties

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid

InChI

InChI=1S/C11H6ClN3O2/c12-9-10-14-7(11(16)17)5-15(10)8-4-2-1-3-6(8)13-9/h1-5H,(H,16,17)

InChI Key

ADHVTPHYUVGRJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC(=CN23)C(=O)O)Cl

Origin of Product

United States

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